molecular formula C17H21BrN2O2 B3848092 N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B3848092
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: MVPIURCUINFSAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as BRL-15572, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of compounds known as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in the regulation of synaptic plasticity, learning, and memory.

Wirkmechanismus

N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding increases the affinity of the receptor for glutamate, which leads to the activation of downstream signaling pathways that modulate neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and GABA, which leads to a range of biochemical and physiological effects. In animal models, N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior. N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its high selectivity for mGluR5, which means that it does not affect other glutamate receptors or neurotransmitter systems. This selectivity allows for more precise modulation of mGluR5 activity and reduces the potential for off-target effects. However, one of the limitations of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency, which means that high concentrations of the compound are required to achieve significant effects. This limitation can make it challenging to use N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective mGluR5 PAMs that can be used in lower concentrations. Another area of interest is the investigation of the effects of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in different animal models of neurological and psychiatric disorders, as well as in human clinical trials. Additionally, the potential neuroprotective effects of N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in models of neurodegenerative diseases warrant further investigation.

Wissenschaftliche Forschungsanwendungen

N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. In preclinical studies, N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of mGluR5, which leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This modulation has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPIURCUINFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-(3-bromophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.